
NEUROPEPTIDE K, PORCINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide K, porcine, is a 36 amino acid peptide that contains the Substance K sequence at its C-terminus. It is an elongated derivative of the N-terminus of neurokinin A and is one of the members of the family of Tachykinins . Neuropeptide K is encoded by the TAC1 gene and is localized to sensory neurons, playing a role in regulating sensation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of neuropeptide-containing fractions from biological materials involves various methods due to the variability in molecular mass, charge, and hydrophobicity of neuropeptides . Common methods include:
- Organic solvents or a mixture of aqueous and organic solvents at low temperature : This approach is used for very hydrophobic neuroendocrine peptides such as neuropeptide K.
- Aqueous solutions of chaotropic agents such as 6 M guanidine hydrochloride containing a cocktail of protease inhibitors : This method is used to inactivate enzymes and release neuropeptides.
Boiling aqueous solvents at low or neutral pH: This method is used to inactivate neuropeptide-degrading enzymes while efficiently releasing the neuropeptides into the extraction medium.
Industrial Production Methods
Industrial production methods for neuropeptides like neuropeptide K often involve recombinant DNA technology and peptide synthesis techniques. These methods ensure high purity and yield of the peptide for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Neuropeptide K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often mediated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neuropeptide K can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
Neuropeptide K has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in sensory neuron signaling and pain regulation.
Medicine: Explored for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Neuropeptide K exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. It primarily interacts with neurokinin receptors, which are G protein-coupled receptors. The binding of neuropeptide K to these receptors triggers a cascade of events, including the activation of second messengers and the modulation of ion channels, ultimately resulting in physiological responses such as pain perception and inflammation .
Comparación Con Compuestos Similares
Neuropeptide K is part of the Tachykinin family, which includes other similar compounds such as:
- Substance P
- Neurokinin A
- Neurokinin B
- Neuropeptide Y
Compared to these compounds, neuropeptide K is unique due to its elongated structure and specific localization to sensory neurons. This structural uniqueness allows it to play a distinct role in regulating sensation and pain .
Propiedades
Número CAS |
106441-70-7 |
|---|---|
Fórmula molecular |
C175H284N52O52S |
Peso molecular |
4271.7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
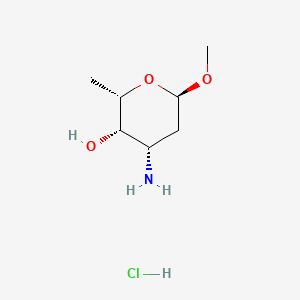
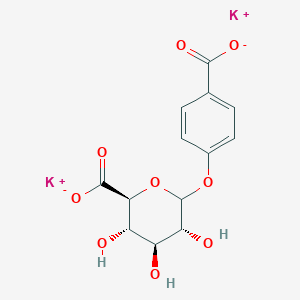
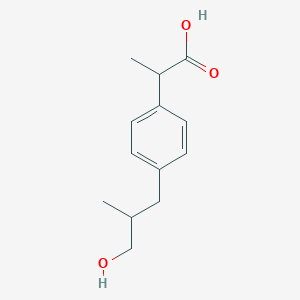
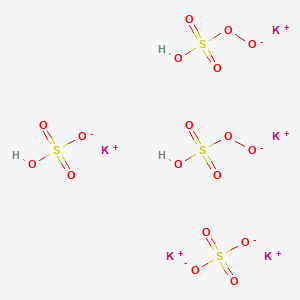
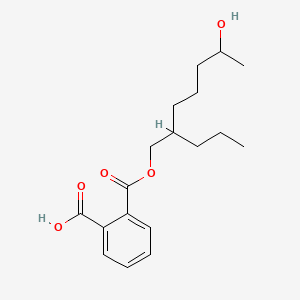
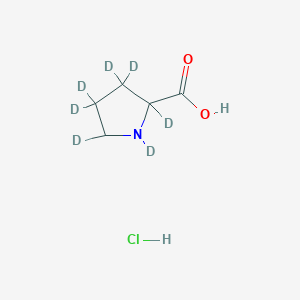

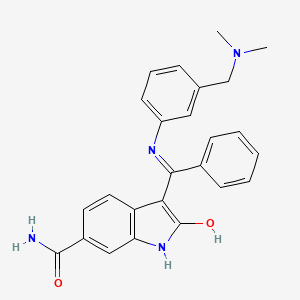
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
![(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1141344.png)
